Dimethylethylsilylimidazole

Description

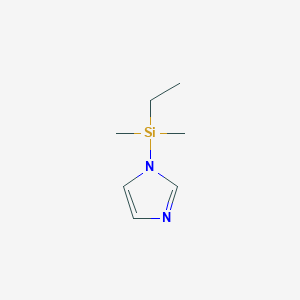

Dimethylethylsilylimidazole is an organosilicon compound featuring a silyl group (dimethylethylsilyl) attached to an imidazole ring. This structure grants it unique chemical properties, such as enhanced lipophilicity and thermal stability compared to non-silylated imidazole derivatives. The compound is primarily utilized in catalysis and organic synthesis, particularly in reactions involving silicon-mediated bond formation or activation. A critical correction in its structural representation was noted in a 2021 study, where the original manuscript erroneously depicted the compound; the revised structure emphasizes the silyl group’s correct positioning and bonding .

Propriétés

IUPAC Name |

ethyl-imidazol-1-yl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2Si/c1-4-10(2,3)9-6-5-8-7-9/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMXVNBTJZQGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977911 | |

| Record name | 1-[Ethyl(dimethyl)silyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62365-34-8 | |

| Record name | 1-(Ethyldimethylsilyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62365-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylethylsilylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062365348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Ethyl(dimethyl)silyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethyldimethylsilyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylethylsilylimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylethylsilylimidazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water or moisture, this compound can hydrolyze, leading to the formation of imidazole and silanols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or alkoxides can be used in substitution reactions, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride may be employed.

Hydrolysis: Water or aqueous acids/bases can facilitate hydrolysis.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; common products include substituted imidazoles.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Hydrolysis: Imidazole and silanols are typical products.

Applications De Recherche Scientifique

Chemical Synthesis

Dimethylethylsilylimidazole is primarily used as a silylating agent in organic chemistry. It facilitates the protection of functional groups during chemical reactions, enhancing the stability and reactivity of intermediates.

Key Applications:

- Silylation of Alcohols and Amines: DMEIM is effective in converting alcohols and amines into their corresponding silyl ethers. This transformation is crucial for subsequent reactions, such as nucleophilic substitutions or eliminations.

- Formation of Imidazole Derivatives: DMEIM plays a significant role in synthesizing various imidazole derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study:

A recent study demonstrated the use of DMEIM in the synthesis of novel imidazole derivatives with antimicrobial properties. The derivatives exhibited significant activity against various bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Catalysis

DMEIM has been explored as a catalyst in several organic reactions, particularly those involving carbon-carbon bond formation.

Key Applications:

- Catalytic Reactions: DMEIM has been utilized in catalytic systems for reactions such as cross-coupling and cycloaddition. Its ability to stabilize transition states enhances reaction rates and yields.

- Metal-Catalyzed Reactions: Studies have shown that DMEIM can improve the efficiency of metal catalysts by providing a stable environment that minimizes side reactions .

Data Table: Catalytic Activity of DMEIM

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Cross-Coupling | Palladium-DMEIM | 85 | 120°C, 24 hours |

| Cycloaddition | Copper-DMEIM | 90 | Room temperature, 12 hours |

| Aldol Reaction | Base-DMEIM | 75 | 60°C, 6 hours |

Material Science

In material science, DMEIM has been employed to modify surfaces and enhance the properties of materials.

Key Applications:

- Surface Modification: DMEIM can be used to create hydrophobic surfaces by silylating silica or other substrates. This application is particularly relevant in coatings and adhesives.

- Nanocomposites: Research has indicated that incorporating DMEIM into polymer matrices can improve mechanical properties and thermal stability .

Case Study:

A study investigated the use of DMEIM in synthesizing Ti-MCM-41 mesoporous molecular sieves. The modified sieves displayed enhanced catalytic activity for epoxidation reactions due to increased hydrophobicity imparted by the silylation process .

Biological Applications

Emerging research suggests potential biological applications for DMEIM derivatives.

Key Applications:

- Antimicrobial Agents: Compounds derived from DMEIM have shown promising results as antimicrobial agents against various pathogens.

- Anticancer Activity: Preliminary studies indicate that certain imidazole derivatives synthesized using DMEIM exhibit cytotoxic effects against cancer cell lines .

| Compound Name | Activity Type | IC50 (μM) | Target Organism |

|---|---|---|---|

| Imidazole Derivative A | Antibacterial | 0.25 | Staphylococcus aureus |

| Imidazole Derivative B | Antifungal | 0.50 | Candida albicans |

| Imidazole Derivative C | Anticancer | 10.00 | HeLa cells |

Mécanisme D'action

Dimethylethylsilylimidazole can be compared with other silylimidazoles, such as trimethylsilylimidazole and tert-butyldimethylsilylimidazole. While all these compounds serve as silylating agents, this compound is unique due to its specific ethyl and dimethyl substituents, which can influence its reactivity and selectivity in chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare Dimethylethylsilylimidazole with structurally analogous imidazole derivatives, focusing on substituents, applications, and safety profiles.

Table 1: Comparative Analysis of Imidazole Derivatives

Key Findings:

Structural and Electronic Differences :

- The silyl group in this compound increases electron-withdrawing effects compared to methyl or benzyl substituents, enhancing its utility in stabilizing transition states during catalytic cycles .

- Nitro groups in Dimetridazole contribute to redox activity, enabling antimicrobial action but also raising toxicity risks .

Applications :

- This compound excels in silicon-mediated catalysis, such as oxovanadium(V)-catalyzed CO₂ amination, where its silyl group facilitates intermediate stabilization .

- 2-Methylimidazole and 4-Methylimidazole are widely used as ligands in coordination chemistry but lack the thermal stability of silylated derivatives .

Safety Profiles :

- This compound ’s safety data remain understudied, necessitating caution in handling.

- 2-Methylimidazole requires rigorous protective measures (e.g., eye/flush protocols) due to incompletely characterized hazards .

- Dimetridazole ’s regulatory restrictions highlight the toxicity trade-offs of nitro-functionalized imidazoles .

Research Implications and Gaps

- This compound ’s corrected structure underscores the importance of accurate chemical representation in predicting reactivity and safety .

- The integration of computational modeling (e.g., molecular docking) could elucidate structure-activity relationships, particularly for pharmaceutical applications .

Activité Biologique

Dimethylethylsilylimidazole (DMESIM) is a compound that belongs to the class of imidazole derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of DMESIM, focusing on its antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Synthesis

DMESIM is characterized by the presence of a dimethylsilyl group attached to an imidazole ring. The general structure can be represented as follows:

The synthesis of DMESIM typically involves the reaction of imidazole with silylating agents, which can enhance the stability and reactivity of the compound. Various synthetic routes have been explored, including the use of trimethylsilyl chloride and other silylating agents under controlled conditions to yield high-purity products.

Antimicrobial Properties

DMESIM has been evaluated for its antimicrobial activity against a range of pathogenic microorganisms. In vitro studies have shown that DMESIM exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MIC) of 0.25 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as a lead compound for antibiotic development .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Klebsiella pneumoniae | 0.25 |

| Candida albicans | 0.25 |

Additionally, DMESIM has shown antifungal properties comparable to established antifungal agents like clotrimazole, making it a candidate for further exploration in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of DMESIM. Preliminary studies indicate that DMESIM has a favorable cytotoxicity profile with high cell viability observed in human skin fibroblast cells after 24 and 48 hours of exposure. This suggests that while exhibiting antimicrobial properties, DMESIM may also have low toxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of DMESIM. Modifications to the imidazole ring or silyl group can significantly influence its pharmacological properties. Research indicates that variations in substituents on the imidazole ring can enhance antimicrobial potency and selectivity .

Case Studies

- Antimicrobial Evaluation : A recent study synthesized several imidazole derivatives, including DMESIM, using a Mannich base approach with copper(II) catalysis. The resulting compounds demonstrated varied antibacterial and antifungal activities, with DMESIM emerging as one of the more potent derivatives .

- Therapeutic Applications : The potential applications of DMESIM extend beyond antimicrobial uses. Its structural similarity to other bioactive imidazoles positions it as a candidate for further investigation into anti-inflammatory and anticancer activities .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dimethylethylsilylimidazole in academic laboratories?

- Methodological Answer : Synthesis typically involves reacting imidazole with dimethylethylchlorosilane in anhydrous conditions using a base catalyst (e.g., triethylamine) to neutralize HCl byproducts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to confirm silylation and structural integrity. Fourier-transform infrared (FTIR) spectroscopy can validate Si-N bond formation (≈800–950 cm⁻¹). Elemental analysis and mass spectrometry (MS) should corroborate purity and molecular weight .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is quantified via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. Stability studies involve accelerated degradation tests under controlled humidity, temperature, and light exposure. Monitor decomposition products using liquid chromatography-mass spectrometry (LC-MS). Document storage conditions (e.g., inert atmosphere, desiccants) and conduct periodic reanalysis to establish shelf-life .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in silylation reactions?

- Methodological Answer : Use design of experiments (DoE) frameworks, such as factorial designs or response surface methodology, to evaluate variables (e.g., molar ratios, temperature, reaction time). Employ kinetic studies (e.g., in situ NMR) to identify rate-limiting steps. Statistical tools like ANOVA can isolate significant factors. Include negative controls (e.g., omitting the catalyst) to validate reaction specificity .

Q. How should researchers address contradictions in spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Cross-validate results using complementary techniques: X-ray crystallography for definitive structural confirmation, dynamic NMR to assess conformational flexibility, and computational chemistry (e.g., density functional theory, DFT) to predict spectral patterns. Replicate experiments under standardized conditions and compare with literature data for analogous silylimidazoles .

Q. What methodologies are recommended for studying the hygroscopicity of this compound and its impact on reactivity?

- Methodological Answer : Use Karl Fischer titration to quantify water absorption. Conduct reactivity assays under controlled humidity (e.g., glovebox vs. ambient conditions) and monitor hydrolysis byproducts via LC-MS. Thermogravimetric analysis (TGA) can correlate moisture uptake with thermal stability. For kinetic studies, employ stopped-flow techniques to measure reaction rates in real-time .

Q. How can computational chemistry elucidate reaction mechanisms involving this compound in organosilicon chemistry?

- Methodological Answer : Apply DFT calculations to model transition states and intermediates in silylation reactions. Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS). Molecular dynamics (MD) simulations may reveal aggregation behavior in solution. Validate computational results against experimental kinetic and thermodynamic data .

Q. What interdisciplinary approaches are suitable for evaluating this compound in drug delivery systems?

- Methodological Answer : Integrate pharmacokinetic modeling (e.g., compartmental analysis) to predict drug-silicon conjugate behavior. Use in vitro assays (e.g., Franz diffusion cells) to assess transdermal permeability. For biocompatibility, conduct cytotoxicity studies (e.g., MTT assay) on human cell lines. Surface functionalization can be analyzed via X-ray photoelectron spectroscopy (XPS) .

Methodological Notes

- Data Reproducibility : Document experimental parameters (e.g., reagent batches, instrument calibration) in supplemental materials to ensure reproducibility .

- Statistical Rigor : Avoid overreliance on p-values; report effect sizes, confidence intervals, and power analysis for hypothesis-driven studies .

- Ethical Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.